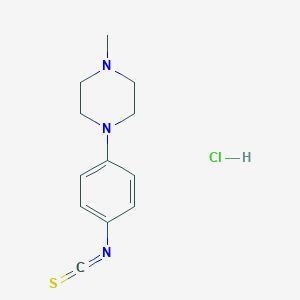
1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride is a chemical compound that belongs to the class of isothiocyanates. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the isothiocyanate group in the compound imparts unique chemical properties, making it a valuable reagent in synthetic chemistry and a potential candidate for various biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride typically involves the reaction of 4-methylpiperazine with 4-isothiocyanatophenyl derivatives. One common method includes the use of phenyl isothiocyanate and the corresponding amines in the presence of a solvent like dimethylbenzene . The reaction is carried out under mild conditions, often under nitrogen protection to prevent oxidation.
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves the use of amines and highly toxic reagents such as thiophosgene or its derivatives . more sustainable methods have been developed, such as the amine-catalyzed sulfurization of isocyanides with elemental sulfur . This method is not only more environmentally friendly but also offers high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Addition Reactions: Electrophiles like halogens and acids are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiourea derivatives, while addition reactions with halogens can produce halogenated isothiocyanates .
Aplicaciones Científicas De Investigación
1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride involves the interaction of the isothiocyanate group with various biological targets. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to the inhibition of their function. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
(4-Isothiocyanatophenyl)(3-methylphenyl)amine: Another isothiocyanate compound with similar chemical properties.
4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl) benzoates: Known for their smectogenic properties and used in liquid crystal research.
Uniqueness
1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride is unique due to its specific structure, which combines the isothiocyanate group with a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H16ClN3S |
|---|---|
Peso molecular |
269.79 g/mol |
Nombre IUPAC |
1-(4-isothiocyanatophenyl)-4-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C12H15N3S.ClH/c1-14-6-8-15(9-7-14)12-4-2-11(3-5-12)13-10-16;/h2-5H,6-9H2,1H3;1H |
Clave InChI |
BUOIXODWKXUEBC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC=C(C=C2)N=C=S.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


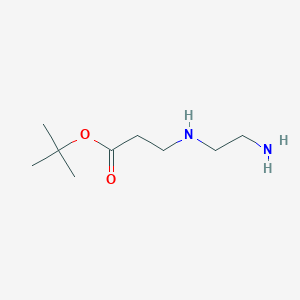
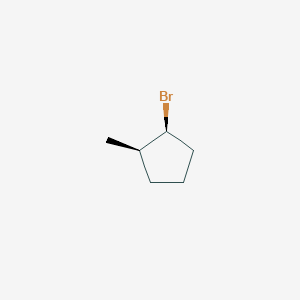




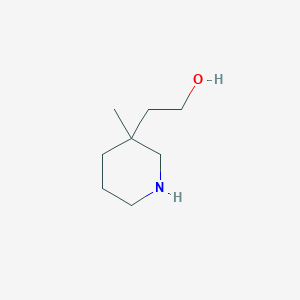
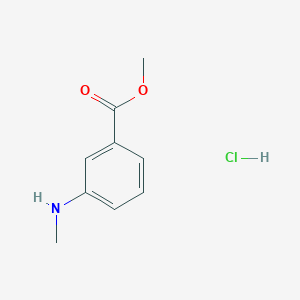
![2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride](/img/structure/B13502008.png)
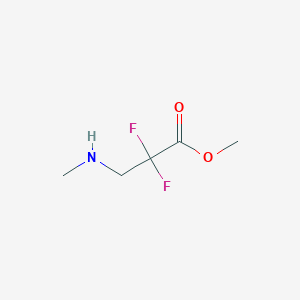
![1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride](/img/structure/B13502023.png)
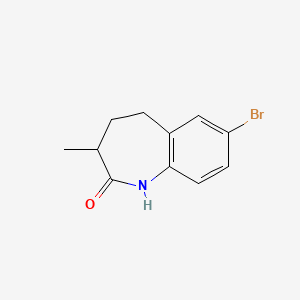
![2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13502031.png)
![2-[2-Fluoro-4-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13502036.png)
